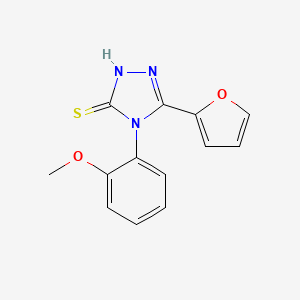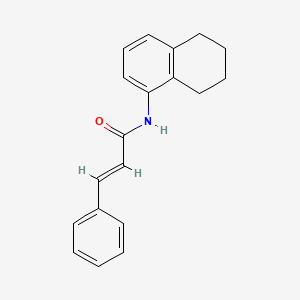
5-(2-furyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives closely related to our compound of interest, such as 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives, involves the alkylation of their precursors with various alkylating agents. These processes typically start with the acylation of thiosemicarbazide or its derivatives, followed by cyclization of the acylderivatives, leading to the formation of the triazole-thiol compounds (Labanauskas et al., 2004).
Molecular Structure Analysis
The molecular and crystal structures of related triazole compounds have been extensively studied, revealing insights into their geometric and conformational features. X-ray diffraction analysis, along with computational methods like density functional theory (DFT), provides detailed information on the geometry, stability, and conformational preferences of these molecules. For example, a study on a structurally similar compound, 4-(2-phenylethyl)-5-(2-furyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, employed DFT to compare its geometry and conformation with X-ray structural data, highlighting the stability and conformational dynamics of the thione form (Karayel & Özbey, 2008).
Chemical Reactions and Properties
These triazole compounds exhibit diverse chemical reactivity, allowing for a wide range of chemical transformations. Alkylation reactions, for example, are a common method for modifying the triazole-thiol group, leading to the formation of various derivatives with potential biological activities. The synthesis procedures and the resulting compounds' structures are well-documented, including their characterization through IR, NMR, and mass spectrometry (Wurfer & Badea, 2021).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structures, can be significantly influenced by their specific molecular arrangements and interactions. The crystal packing, hydrogen bonding patterns, and other intermolecular interactions play crucial roles in determining these properties. Detailed structural analyses, including X-ray diffraction studies, provide insights into these aspects, as seen in the analysis of similar triazole compounds (Askerov et al., 2019).
Chemical Properties Analysis
The chemical properties of triazole-thiols, including reactivity patterns, stability, and potential for forming derivatives, are central to their application in various domains, including medicinal chemistry. Their ability to undergo various chemical reactions, such as alkylation, acylation, and cyclization, underscores the versatility and utility of these compounds in synthetic chemistry. The synthesis and characterization of related compounds provide valuable information on these chemical properties and the potential applications of these substances (Labanauskas et al., 2004; Wurfer & Badea, 2021).
properties
IUPAC Name |
3-(furan-2-yl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-17-10-6-3-2-5-9(10)16-12(14-15-13(16)19)11-7-4-8-18-11/h2-8H,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSHTNXFBNZWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NNC2=S)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326282 |
Source


|
| Record name | 3-(furan-2-yl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901326282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49646843 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
432545-46-5 |
Source


|
| Record name | 3-(furan-2-yl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901326282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(tert-butyl)-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]acetamide](/img/structure/B5724371.png)
![4-bromo-2-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)phenol](/img/structure/B5724373.png)
![1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5724378.png)

![N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5724404.png)

![N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5724416.png)
![2-[isopropyl(methyl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate hydrochloride](/img/structure/B5724421.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5724432.png)
![2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1H-benzimidazole](/img/structure/B5724435.png)



![N-[4-(4-morpholinyl)phenyl]-2-(4-propylphenoxy)acetamide](/img/structure/B5724460.png)